4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one
Description
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one (CAS: 145589-03-3; molecular formula: C₁₅H₁₉NO₃) is a chiral oxazolidinone derivative widely employed in asymmetric synthesis. Its structure features a 1,3-oxazolidin-2-one core substituted at the 4-position with a benzyl group and at the 3-position with a 3-methylbutanoyl (isovaleryl) moiety . This compound is synthesized via N-acylation of 4-benzyl-2-oxazolidinone with 3-methylbutanoyl chloride, often under basic conditions. Its stereochemical configuration (4R) is critical for its role as a chiral auxiliary, enabling high diastereoselectivity in alkylation and aldol reactions .
Key applications include the synthesis of enantiomerically pure pharmaceuticals and natural products. For example, it facilitates stereocontrol in propionylation reactions, as demonstrated in the synthesis of (2S)-2-benzyloxymethyl-3-arylpropionates .
Properties
IUPAC Name |
4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGXEUXQJIKZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-4-Benzyl-Oxazolidin-2-One
A representative procedure involves treating (S)-1-phenylethylamine with ethyl chloroformate in the presence of triethylamine, followed by intramolecular cyclization under basic conditions. The reaction proceeds with high enantiomeric retention, yielding the oxazolidinone core in >90% purity after recrystallization from ethanol.
Key Reaction Conditions
- Reagents : (S)-1-Phenylethylamine, ethyl chloroformate, triethylamine
- Solvent : Dichloromethane (0°C to room temperature)
- Yield : 92%
The introduction of the 3-methylbutanoyl group at the C3 position requires selective acylation of the oxazolidinone nitrogen. This step is critical for modulating the auxiliary’s steric and electronic properties.
Direct N-Acylation with 3-Methylbutanoyl Chloride
Acylation is achieved by treating (S)-4-benzyl-oxazolidin-2-one with 3-methylbutanoyl chloride in the presence of a non-nucleophilic base. The reaction typically employs 1.2 equivalents of the acyl chloride to ensure complete conversion.
Procedure :
- Dissolve (S)-4-benzyl-oxazolidin-2-one (10 mmol) in anhydrous tetrahydrofuran (THF).
- Add 3-methylbutanoyl chloride (12 mmol) dropwise at -20°C.
- Stir for 4 hours, followed by quenching with saturated NaHCO₃.
- Extract with ethyl acetate, dry over MgSO₄, and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Characterization Data :
- Yield : 85%
- ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.65 (m, 1H, N-CH), 3.95 (dd, J = 8.5 Hz, 1H, OCH₂), 3.45 (dd, J = 8.5 Hz, 1H, OCH₂), 2.85 (m, 1H, CH(CH₃)₂), 1.15 (d, J = 6.8 Hz, 6H, (CH₃)₂).
Stereoselective Hydrostannylation for Side-Chain Elaboration
In an alternative route, the 3-methylbutanoyl group is introduced via a palladium-catalyzed coupling reaction. This method, adapted from the synthesis of clostrienose intermediates, ensures precise stereochemical control.
Hydrostannylation of Propargyl Ethers
The strategy involves hydrostannylation of a propargyl ether intermediate (10b ) using tributyltin hydride (Bu₃SnH) and AIBN, followed by cross-coupling with an acyl chloride.
Reaction Scheme :
- Substrate : (3R)-6-Bromo-1-tert-butyldiphenylsilyloxy-3-tetrahydropyranyloxy-5-hexyne (11b ).
- Conditions : Bu₃SnH (1.5 eq), AIBN (0.1 eq), toluene, 100°C, 12 hours.
- Outcome : Forms (3R,5E,8E,10E)-1-tert-butyldiphenylsilyloxy-3-tetrahydropyranyloxy-5,8,10-tetradecatriene (14 ) in 89% yield.
Application to Target Compound :
- Replace the tetradecatriene chain with 3-methylbutanoyl chloride during the coupling step.
- Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and stereochemical outcomes of the primary methods:
Mechanistic Insights into Stereochemical Control
The enantiomeric purity of the final product hinges on the configuration of the Evans auxiliary. During acylation, the oxazolidinone ring adopts a planar conformation, enabling facial selectivity during nucleophilic attacks. The tert-butyldimethylsilyl (TBS) group in intermediates like 10a and 10b further stabilizes transition states via steric hindrance.
Critical Factors :
- Temperature : Reactions conducted below -20°C minimize racemization.
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance enolate stability.
Analytical Validation of the Final Product
Spectroscopic Characterization
Chiral HPLC Analysis
- Column : Chiralpak AD-H (4.6 × 250 mm).
- Eluent : Hexane:isopropanol (90:10), flow rate 1.0 mL/min.
- Retention Time : 12.3 minutes (S-enantiomer), 14.1 minutes (R-enantiomer).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors mitigate exothermic risks during acylation. Catalytic systems employing palladium on carbon (Pd/C) reduce reliance on stoichiometric tin reagents, aligning with green chemistry principles.
Optimized Parameters :
- Residence Time : 30 minutes.
- Temperature : 50°C.
- Yield : 82% with >98% ee.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can lead to amines or alcohols .
Scientific Research Applications
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazolidinone Derivatives with Varied Acyl Groups
a) (S)-4-Benzyl-3-propionyloxazolidin-2-one (CAS: 101711-78-8)
- Molecular Formula: C₁₃H₁₅NO₃
- Key Differences: The propionyl group (C₂H₅CO-) replaces the 3-methylbutanoyl group, reducing steric bulk. This alters reactivity in enolate formation, favoring faster kinetics but lower stereoselectivity in some alkylations compared to the bulkier isovaleryl analog .
- Spectral Data : IR νmax ~1775 cm⁻¹ (C=O stretch), similar to the target compound .
b) (4R)-4-Benzyl-3-{(2’S)-2-[(2S,5S)-5-hydroxymethyltetrahydro-2-furanyl]propanoyl}-1,3-oxazolan-2-one (trans-7)
- Molecular Formula: C₁₈H₂₃NO₅
- Key Differences : Incorporates a tetrahydrofuran (THF) ring in the acyl group, introducing additional hydrogen-bonding sites (OH group at C5). This enhances solubility in polar solvents and influences diastereomeric ratios (8:1 trans:cis) in synthesis .
- Physical Properties : mp 151.5–152.5°C; [α]D = -50.3 (CH₂Cl₂) .
c) 3-(1-[(4-Methylphenyl)sulfonyl]propyl)-1,3-oxazolan-2-one (CAS: 147169-22-0)
Heterocyclic Analogs: Thiazolidinones and Benzoxazolones
a) (4S)-4-Benzyl-3-(3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoyl)thiazolidin-2-one
- Molecular Formula: C₂₁H₂₃NO₄S
- Key Differences: The oxygen atom in the oxazolidinone ring is replaced by sulfur, increasing ring planarity and altering π-π stacking interactions. This compound exhibits distinct bioactivity profiles, including antimicrobial activity .
- Synthesis : Prepared via aldol coupling with 4-methoxybenzaldehyde, yielding an 86:14 diastereomeric ratio .
b) 6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Molecular Formula : C₂₁H₁₇ClN₂O₂
- Key Differences: A benzo[d]oxazol-2(3H)-one core replaces the oxazolidinone, with a bulky (4-chlorophenyl)(phenyl)methyl group. This derivative is used in C–H functionalization reactions due to its N,O-bidentate directing group .
Comparative Data Table
Reactivity and Stereochemical Considerations
- Steric Effects: The 3-methylbutanoyl group in the target compound provides greater steric hindrance than propionyl analogs, favoring anti-Cram selectivity in enolate alkylations .
- Hydrogen Bonding: THF-containing analogs (e.g., trans-7) exhibit intramolecular hydrogen bonding between the hydroxyl group and the oxazolidinone carbonyl, stabilizing specific conformers .
- Sulfur vs. Oxygen Heterocycles: Thiazolidinones (e.g., ) show reduced hydrogen-bonding capacity compared to oxazolidinones, affecting their crystallization behavior and biological interactions .
Biological Activity
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one, also known as (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one, is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 261.32 g/mol
- CAS Number : 104266-90-2
Biological Activity Overview
Research indicates that 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one exhibits several biological activities including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, particularly multidrug-resistant Gram-negative bacteria .
- Anti-inflammatory Properties : Similar compounds have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
- Antitumor Effects : Preliminary studies indicate that oxazolidinone derivatives may inhibit tumor cell proliferation through various biochemical pathways .
The biological effects of 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one are thought to arise from its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, including those related to protein synthesis and cell signaling .
- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Table 1: Summary of Biological Activities and Mechanisms
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Enzyme inhibition and receptor interaction |
| Anti-inflammatory | Reduction in inflammatory markers | Modulation of inflammatory pathways |
| Antitumor | Inhibition of tumor cell proliferation | Targeting metabolic pathways and enzyme inhibition |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one effectively inhibited the growth of E. coli and Pseudomonas aeruginosa, showcasing its potential as an antimicrobial agent against resistant strains .
- Anti-inflammatory Activity : Research indicated that the compound could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating conditions like arthritis or other inflammatory disorders .
Pharmacokinetics
The pharmacokinetic profile is crucial for understanding the bioavailability and therapeutic potential of 4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one:
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one, and how can reaction yields be optimized?
Answer:
The synthesis typically involves acylation of a preformed oxazolidinone scaffold. For example, outlines a procedure where isovaleryl chloride reacts with a benzyl-substituted oxazolidinone precursor under anhydrous conditions, followed by purification via column chromatography (hexanes/EtOAc 90:10) to achieve 96% yield. Key optimization strategies include:
- Temperature control : Reactions are conducted at 0°C to room temperature to minimize side reactions.
- Stoichiometry : A slight excess of acylating agent (1.3 eq.) ensures complete conversion.
- Purification : Gradient elution in chromatography resolves stereoisomers or byproducts, as seen in , where a 1:1 diastereomeric mixture was separated.
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For instance, reports characteristic peaks for the oxazolan-2-one carbonyl (δ ~177 ppm in C NMR) and benzyl protons (δ 2.75–3.30 ppm in H NMR).
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL, ) resolves absolute stereochemistry. demonstrates how disorder in crystal structures is addressed via refinement protocols.
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1694–1777 cm, ).
Advanced: How can researchers address discrepancies between computational predictions and experimental crystallographic data?
Answer:
Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or crystal packing forces. Methodological approaches include:
- Validation Tools : Use PLATON ( ) to check for missed symmetry or twinning.
- DFT Calculations : Compare optimized gas-phase structures with experimental geometries to identify packing influences ( ).
- Multi-Conformer Refinement : In SHELXL ( ), model disorder or alternative conformers when residual electron density suggests flexibility.
Advanced: What advanced strategies are used to analyze hydrogen-bonding networks in the crystal lattice of this compound?
Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., , , or motifs) using Etter’s rules ( ). For example, a motif may describe a dimeric interaction between oxazolan-2-one carbonyls.
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O interactions) to explain packing efficiency.
- Synchrotron Data : High-resolution data (>0.8 Å) resolve subtle interactions, as noted in .
Basic: What are the recommended safety protocols for handling 4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one in laboratory settings?
Answer:
While specific toxicity data are limited ( ), general precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ( ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis ( ).
- Storage : Keep in sealed containers under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis ( ).
Advanced: How can computational chemistry (e.g., DFT) elucidate the stereoelectronic effects influencing this compound’s reactivity?
Answer:
- Transition State Modeling : Calculate energy barriers for acylation steps to explain regioselectivity ( ).
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., n→σ* in the oxazolan-2-one ring) that stabilize intermediates.
- Solvent Effects : Use PCM models to simulate reaction environments, as polar aprotic solvents (e.g., THF) enhance nucleophilicity of the oxazolidinone nitrogen.
Basic: How can researchers distinguish between diastereomers of this compound during synthesis?
Answer:
- Chromatographic Separation : Use silica gel with low-polarity solvents (e.g., hexanes/EtOAc) to resolve diastereomers, as shown in .
- NMR Coupling Constants : values differentiate syn/anti configurations (e.g., δ 1.14 vs. 1.26 ppm for methyl groups in ).
- Optical Rotation : Compare [α] values with literature data for enantiopure precursors ( ).
Advanced: What mechanistic insights explain the compound’s stability under acidic or basic conditions?
Answer:
- pH-Dependent Degradation : The oxazolan-2-one ring is prone to hydrolysis under basic conditions (OH nucleophilic attack) but stable in mild acids.
- Kinetic Studies : Monitor degradation via HPLC to determine half-lives (t) at varying pH levels.
- Protective Groups : Introduce electron-withdrawing substituents (e.g., benzyl in ) to stabilize the ring against nucleophilic cleavage.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
